molecular formula C7H10O5 B1311786 (1S,3R,4R,5R)-1,3,4-Trihydroxy-6-oxabicyclo(3.2.1)octan-7-one CAS No. 665-27-0

(1S,3R,4R,5R)-1,3,4-Trihydroxy-6-oxabicyclo(3.2.1)octan-7-one

Cat. No.: B1311786
CAS No.: 665-27-0
M. Wt: 174.15 g/mol
InChI Key: QPJRIFFWEBJVFN-WYWMIBKRSA-N
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Description

(1S,3R,4R,5R)-1,3,4-Trihydroxy-6-oxabicyclo(321)octan-7-one is a bicyclic organic compound characterized by its unique structure, which includes three hydroxyl groups and an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,4R,5R)-1,3,4-Trihydroxy-6-oxabicyclo(3.2.1)octan-7-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Diels-Alder reactions followed by selective hydroxylation and oxidation steps. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4R,5R)-1,3,4-Trihydroxy-6-oxabicyclo(3.2.1)octan-7-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,3R,4R,5R)-1,3,4-Trihydroxy-6-oxabicyclo(3.2.1)octan-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its hydroxyl groups and bicyclic structure make it an interesting subject for studying enzyme specificity and activity.

Medicine

In medicine, this compound has potential applications as a drug precursor or active pharmaceutical ingredient. Its ability to undergo various chemical modifications allows for the development of new therapeutic agents.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science.

Mechanism of Action

The mechanism of action of (1S,3R,4R,5R)-1,3,4-Trihydroxy-6-oxabicyclo(3.2.1)octan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Additionally, the bicyclic structure can provide steric hindrance, affecting the compound’s overall reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3R,4R,5R)-1,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3-hydroxy-6-oxabicyclo(3.2.1)octan-7-one
  • (1S,3R,4R,5R)-1,3,4-Trihydroxy-6-oxabicyclo(3.2.1)octane

Uniqueness

Compared to similar compounds, (1S,3R,4R,5R)-1,3,4-Trihydroxy-6-oxabicyclo(3.2.1)octan-7-one stands out due to its specific stereochemistry and functional groups. The presence of three hydroxyl groups and an oxabicyclo ring system provides unique reactivity and potential for diverse applications.

Properties

IUPAC Name

(1S,3R,4R,5R)-1,3,4-trihydroxy-6-oxabicyclo[3.2.1]octan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c8-3-1-7(11)2-4(5(3)9)12-6(7)10/h3-5,8-9,11H,1-2H2/t3-,4-,5-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJRIFFWEBJVFN-WYWMIBKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2CC1(C(=O)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@H]2C[C@@]1(C(=O)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435861
Record name (1S,3R,4R,5R)-1,3,4-trihydroxy-6-oxabicyclo[3.2.1]octan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

665-27-0
Record name Quinic acid gamma-lactone, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000665270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,3R,4R,5R)-1,3,4-trihydroxy-6-oxabicyclo[3.2.1]octan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUINIC ACID .GAMMA.-LACTONE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WCU7C8534
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a 200 ml round-bottom flask fitted with a stirring bar, reflux condenser, Dean-Stark trap, and argon inlet, 5 g of quinic acid (1, 26 mmol) was placed and 10 mL of dry DMF was added via syringe and the slurry stirred at room temperature. Next, benzene 60 mL and p-toluenesulfonic acid 0.5 g were added, and the slurry was heated to reflux for 26 h. TLC was used confirm the completion of reaction. A 1:1 mixture of EtOAc and 16eptanes (100 mL) was added to the cooled reaction mixture. The mixture was stirred for 1 h at room temperature and filtered. The collected solid was again stirred with a 1:1 mixture of EtOAc and 17eptanes (100 mL) for 1 hr at room temperature and filtered. Tituration was repeated one more time with a 1:1 mixture of EtOAc and 17eptanes (100 mL) and the precipitate collected to give 3.5 g of Lactone 2 (78% yield). Mp: 192-193° C., Rf 0.25 (EtOAc); MS: [M-H]−: 171; 1H NMR (300 MHz, DMSO) δ 1.72 (t, J=1.6 Hz, 1H), 1.82-1.88 (m, 1H), 2.07-2.13 (m, 1H), 2.25 (d, J=1.1 Hz, 1H), 3.49 (ddd, J=11.4, 6.3, 5.7 Hz, 1H), 3.82 (t, J=4.5 Hz, 1H), 4.61 (t, J=5.1 Hz, 1H), 4.816 (d, J=6.0 Hz, 1H), 5.23 (d, J=4.5 Hz, 1H), 5.89 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3R,4R,5R)-1,3,4-Trihydroxy-6-oxabicyclo(3.2.1)octan-7-one
Reactant of Route 2
(1S,3R,4R,5R)-1,3,4-Trihydroxy-6-oxabicyclo(3.2.1)octan-7-one
Reactant of Route 3
(1S,3R,4R,5R)-1,3,4-Trihydroxy-6-oxabicyclo(3.2.1)octan-7-one
Reactant of Route 4
(1S,3R,4R,5R)-1,3,4-Trihydroxy-6-oxabicyclo(3.2.1)octan-7-one
Reactant of Route 5
Reactant of Route 5
(1S,3R,4R,5R)-1,3,4-Trihydroxy-6-oxabicyclo(3.2.1)octan-7-one
Reactant of Route 6
(1S,3R,4R,5R)-1,3,4-Trihydroxy-6-oxabicyclo(3.2.1)octan-7-one

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